7-Bromo-4-methyl-3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one 7-Bromo-4-methyl-3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one
Brand Name: Vulcanchem
CAS No.: 1368794-39-1
VCID: VC11712037
InChI: InChI=1S/C8H8BrN3O/c1-12-4-7(13)11-6-2-5(9)3-10-8(6)12/h2-3H,4H2,1H3,(H,11,13)
SMILES: CN1CC(=O)NC2=C1N=CC(=C2)Br
Molecular Formula: C8H8BrN3O
Molecular Weight: 242.07 g/mol

7-Bromo-4-methyl-3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one

CAS No.: 1368794-39-1

Cat. No.: VC11712037

Molecular Formula: C8H8BrN3O

Molecular Weight: 242.07 g/mol

* For research use only. Not for human or veterinary use.

7-Bromo-4-methyl-3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one - 1368794-39-1

Specification

CAS No. 1368794-39-1
Molecular Formula C8H8BrN3O
Molecular Weight 242.07 g/mol
IUPAC Name 7-bromo-4-methyl-1,3-dihydropyrido[2,3-b]pyrazin-2-one
Standard InChI InChI=1S/C8H8BrN3O/c1-12-4-7(13)11-6-2-5(9)3-10-8(6)12/h2-3H,4H2,1H3,(H,11,13)
Standard InChI Key QAMUOBSXKFQRQC-UHFFFAOYSA-N
SMILES CN1CC(=O)NC2=C1N=CC(=C2)Br
Canonical SMILES CN1CC(=O)NC2=C1N=CC(=C2)Br

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s IUPAC name, 7-bromo-4-methyl-1,3-dihydropyrido[2,3-b]pyrazin-2-one, reflects its intricate structure:

  • A pyrido[2,3-b]pyrazin-2-one core, which fuses a pyridine ring with a pyrazinone moiety.

  • A bromine atom at the 7-position, introducing steric and electronic effects that influence reactivity.

  • A methyl group at the 4-position, which modulates the compound’s lipophilicity and conformational stability.

The canonical SMILES representation (CN1CC(=O)NC2=C1N=CC(=C2)Br\text{CN1CC(=O)NC2=C1N=CC(=C2)Br}) and InChIKey (QAMUOBSXKFQRQC-UHFFFAOYSA-N\text{QAMUOBSXKFQRQC-UHFFFAOYSA-N}) provide unambiguous identifiers for computational and experimental studies.

Physicochemical Properties

Key predicted properties include:

PropertyValue
Boiling point422.7±45.0 °C (Predicted)
Density1.698±0.06 g/cm³ (Predicted)
pKa11.85±0.20 (Predicted)

The high density and boiling point suggest strong intermolecular interactions, likely due to hydrogen bonding from the pyrazinone carbonyl and amine groups. The basic pKa aligns with the presence of nitrogen lone pairs available for protonation.

Synthesis and Structural Modification

Synthetic Routes

While no explicit synthesis for this compound is documented, analogous pyridopyrazinones are typically synthesized via:

  • Cyclocondensation reactions: For example, reacting brominated pyridine derivatives with amines or carbonyl compounds under thermal or catalytic conditions. A patent (US11180503B2) describes a multi-step synthesis of related triazolopyrazinones starting from 3-fluoro-2-nitropyridine, involving amine coupling, hydrogenation, and cyclization .

  • Ring-closing metathesis: Used to form the bicyclic system, as seen in the preparation of similar dihydropyrido-pyrazinones.

A hypothetical pathway for 7-bromo-4-methyl-3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one could involve:

  • Bromination of a preformed pyrido-pyrazinone core.

  • Introduction of the methyl group via alkylation at the 4-position, using methyl iodide or similar reagents.

Structural Analogues and Derivatives

The 7-bromo substituent serves as a handle for further functionalization via cross-coupling reactions (e.g., Suzuki-Miyaura). For instance, the patent US11180503B2 demonstrates palladium-catalyzed coupling of brominated pyrido-pyrazinones with zinc reagents to introduce alkyl groups . The 4-methyl group could be modified to alter pharmacokinetic properties, as seen in related compounds where alkyl chains enhance metabolic stability.

Applications in Pharmaceutical Research

Antibacterial Agents

The parent compound 7-bromo-3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-one (lacking the 4-methyl group) has been used to synthesize heterocyclic derivatives with antibacterial activity . The bromine atom likely enhances target binding through halogen bonding, while the methyl group in the 4-methyl derivative may improve membrane permeability.

Kinase Inhibition

Pyridopyrazinones are explored as kinase inhibitors due to their ability to mimic ATP’s purine moiety. The bromine and methyl groups could occupy hydrophobic pockets in kinase active sites, as suggested by molecular docking studies of analogous compounds.

Material Science Applications

Coordination Chemistry

The nitrogen-rich structure enables coordination to metal ions. Similar compounds form complexes with transition metals (e.g., Cu²⁺, Fe³⁺), which are studied for catalytic or magnetic properties.

Organic Electronics

The conjugated π-system and electron-withdrawing carbonyl group suggest potential as an electron-transport material in organic semiconductors. Bromine substitution allows further functionalization to tune electronic properties.

Analytical Characterization

Spectroscopic Methods

  • NMR Spectroscopy: 1H^1\text{H} NMR would reveal signals for the methyl group (~δ 1.5 ppm), aromatic protons (δ 7–8 ppm), and amine protons (δ ~5 ppm, broad). 13C^{13}\text{C} NMR would confirm the carbonyl carbon (~δ 165 ppm).

  • Mass Spectrometry: High-resolution MS would show the molecular ion at m/z 242.07 (M⁺), with characteristic isotopic patterns due to bromine.

Chromatographic Analysis

Reverse-phase HPLC (C18 column, acetonitrile/water gradient) is commonly used for purity assessment. The patent US11180503B2 employs preparative HPLC with 40% MeOH/CO₂ for chiral separation of analogues .

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